molecular formula C16H29NO4SSi B601491 Faropenem Related Compound 1 CAS No. 106560-32-1

Faropenem Related Compound 1

カタログ番号: B601491
CAS番号: 106560-32-1
分子量: 359.56
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Faropenem Related Compound 1 is a derivative of faropenem, which is an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antimicrobial activity and resistance to beta-lactamase degradation. It is primarily used in the treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of faropenem involves several key steps. One method includes treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent to isolate a hydrate of an alkali metal salt of faropenem .

Another method involves condensing (3R,4R)-3-[®-1-tert-butyl-dimethylsiloxyethyl]-4-[®-acetoxy]azacyclobutyl-2-one and R-(+)-thiotetrahydrofuryl-2-formic acid using zinc halide as a catalyst. This is followed by acylation with tert-butoxyoxalyl chloride and cyclization under the action of triethyl-phosphite. The final step involves removing hydroxy and carboxyl protecting groups using trifluoroacetic acid .

Industrial Production Methods: Industrial production of faropenem typically involves the use of natural L-threonine as a raw material. The process includes several steps of protection, condensation, and deprotection to yield the final product .

化学反応の分析

Types of Reactions: Faropenem undergoes various chemical reactions, including:

    Oxidation: Faropenem can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in faropenem.

    Substitution: Faropenem can undergo substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of faropenem with modified antimicrobial properties .

科学的研究の応用

Treatment of Infections

Faropenem Related Compound 1 has been explored for its efficacy against a variety of infections:

  • Urinary Tract Infections (UTIs) : Studies indicate that faropenem is effective against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli and Klebsiella spp., which are common causative organisms in complicated UTIs .
  • Respiratory Infections : Faropenem has shown promise in treating community-acquired pneumonia and other respiratory infections due to its broad-spectrum activity against both gram-positive and gram-negative bacteria .
  • Pediatric Infections : Recent studies have highlighted the potential of faropenem in treating pediatric infections, particularly those caused by multidrug-resistant organisms .

Combination Therapy

This compound has been evaluated in combination with other antibiotics to enhance efficacy against resistant strains:

  • Combination with Linezolid and Moxifloxacin : A regimen combining faropenem with linezolid and moxifloxacin has been tested in the hollow fiber system model for treating pediatric tuberculosis. This combination demonstrated effective microbial kill rates comparable to standard regimens .
  • Synergistic Effects : The compound's ability to work synergistically with other antibiotics can help overcome resistance mechanisms, particularly in cases where traditional treatments fail.

Resistance Mechanism Studies

Research into the interactions between this compound and beta-lactamases has revealed that it can form stable complexes with these enzymes, affecting their catalytic efficiency. Crystallographic analyses indicate that binding induces conformational changes within the active sites of enzymes like KPC-2 and VIM-2, which may hinder their ability to degrade beta-lactam antibiotics.

Quality Control in Synthesis

In pharmaceutical manufacturing, this compound is utilized as a reference compound during the synthesis of faropenem to ensure purity levels are maintained. This application is crucial for maintaining the quality standards required for effective antibiotic formulations.

Clinical Trials

A systematic review highlighted various clinical trials assessing faropenem's effectiveness across different infection types:

  • In one retrospective chart review conducted in Japan, faropenem was administered to adult patients with complicated UTIs, demonstrating significant clinical improvement .
  • Another study involving pediatric patients indicated that faropenem could be a viable alternative for treating infections caused by resistant strains, showcasing its broad-spectrum activity and safety profile .

作用機序

Faropenem exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up a major component of the bacterial cell wall. This inhibition prevents the bacteria from maintaining their cell wall integrity, leading to cell lysis and death .

類似化合物との比較

Faropenem is unique among beta-lactam antibiotics due to its sulfur atom at position 1, which differentiates it from other penicillins and cephalosporins. Similar compounds include:

Faropenem’s oral bioavailability and resistance to beta-lactamase degradation make it a valuable addition to the penem group of antibiotics .

生物活性

Faropenem Related Compound 1 is a derivative of faropenem, a novel β-lactam antibiotic belonging to the penem class. This compound exhibits significant biological activity primarily through its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. This article delves into the biological activity of this compound, highlighting its antimicrobial efficacy, mechanisms of resistance, and potential applications in clinical settings.

This compound functions similarly to other β-lactam antibiotics by targeting penicillin-binding proteins (PBPs) that are crucial for bacterial cell wall synthesis. The compound mimics the D-alanine-D-alanine structure found in peptidoglycan precursors, allowing it to bind covalently to PBPs. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, ultimately leading to bacterial lysis and death .

Key Features:

  • Inhibition of PBPs : Targets high-molecular-weight PBPs, particularly PBP-2 and PBP-1A.
  • Bactericidal Activity : Induces rapid cytolysis in susceptible bacteria.
  • Stability Against β-lactamases : Demonstrates intrinsic stability against various β-lactamases, including extended-spectrum β-lactamases (ESBLs) .

Antimicrobial Efficacy

The antimicrobial spectrum of this compound includes a variety of pathogens, particularly those responsible for community-acquired infections. It has shown excellent in vitro activity against common respiratory pathogens and certain gram-positive and anaerobic bacteria.

Comparative Activity Data

PathogenMIC (µg/mL)Reference
Streptococcus pneumoniae0.008 - 1
Haemophilus influenzae0.5 - 1
Moraxella catarrhalis0.12 - 0.5
Staphylococcus aureus0.06 - 2
Mycobacterium tuberculosis5 - 10

Case Studies and Clinical Applications

Recent studies have explored the use of this compound in various clinical scenarios:

  • Pediatric Infections : A study indicated that faropenem was effective against common pediatric pathogens with a favorable safety profile, showing low incidence rates of gastrointestinal side effects .
  • Tuberculosis Treatment : Research demonstrated that Faropenem exhibited in vitro activity against Mycobacterium tuberculosis, suggesting potential use as part of combination therapy with rifampicin . A clinical trial showed non-inferiority compared to standard treatment regimens, indicating its viability as an alternative anti-TB agent .
  • Community-Acquired Infections : In a cohort study involving patients with skin infections, Faropenem demonstrated significant efficacy, supporting its use as an oral therapy for uncomplicated skin and skin structure infections .

Resistance Mechanisms

While this compound shows promising efficacy, like all antibiotics, it faces challenges related to resistance. The compound's design aims to minimize the development of resistance through its structural stability against β-lactamases and its unique binding properties to PBPs.

Notable Points on Resistance:

  • Low propensity for developing resistance has been observed in laboratory studies.
  • Synergistic effects with other antibiotics (e.g., rifampicin) may enhance its effectiveness against resistant strains .

特性

CAS番号

106560-32-1

分子式

C16H29NO4SSi

分子量

359.56

外観

White to light brown powder

純度

> 95%

数量

Milligrams-Grams

同義語

(2R)​- 2-​Furancarbothioic acid, tetrahydro-​, S-​[(2R,​3S)​-​3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​4-​oxo-​2-​azetidinyl] ester; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。